molecular formula C22H16Cl2N2O3 B6014234 (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide

Cat. No.: B6014234
M. Wt: 427.3 g/mol
InChI Key: FJWWTTQWFDEOBZ-XNTDXEJSSA-N
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Description

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound characterized by its cyano, dichlorophenyl, furan, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves a multi-step process. One common route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and bases like piperidine or pyridine .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in various fields .

Properties

IUPAC Name

(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-2-28-17-5-3-4-16(12-17)26-22(27)15(13-25)10-18-7-9-21(29-18)14-6-8-19(23)20(24)11-14/h3-12H,2H2,1H3,(H,26,27)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWWTTQWFDEOBZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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